molecular formula C11H7BrO2 B1202679 2-methyl-3-bromo-1,4-naphthoquinone CAS No. 3129-39-3

2-methyl-3-bromo-1,4-naphthoquinone

Cat. No.: B1202679
CAS No.: 3129-39-3
M. Wt: 251.08 g/mol
InChI Key: AVHXUWPFOZVLBX-UHFFFAOYSA-N
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Description

2-Methyl-3-bromo-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. These compounds are characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. The addition of a methyl group at the 2-position and a bromine atom at the 3-position modifies its chemical properties, making it a compound of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-bromo-1,4-naphthoquinone can be synthesized through the bromination of 2-methyl-1,4-naphthoquinone. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-bromo-1,4-naphthoquinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted naphthoquinones depending on the nucleophile used.

    Reduction Products: Corresponding hydroquinones.

    Oxidation Products: Higher oxidation state quinones.

Mechanism of Action

The biological activity of 2-methyl-3-bromo-1,4-naphthoquinone is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS) such as hydrogen peroxide. These ROS can cause oxidative stress in cells, leading to cell death. The compound can also interact with various cellular targets, including enzymes involved in redox regulation and DNA synthesis .

Properties

IUPAC Name

2-bromo-3-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHXUWPFOZVLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953327
Record name 2-Bromo-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3129-39-3
Record name 1,4-Naphthalenedione, 2-bromo-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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